N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine
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Overview
Description
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and several aromatic and aliphatic substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine ring and the subsequent attachment of the butyl, methylphenyl, and phenylpropyl groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield. Solvent recovery and purification steps are also crucial to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine exerts its effects involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A novel extraction from a Chinese herb, used in melanoma treatment by inducing DNA damage through increased ROS levels.
Uniqueness
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine stands out due to its unique combination of thiazole and pyridine rings, along with its specific substituents. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
303163-08-8 |
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Molecular Formula |
C28H31N3S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C28H31N3S/c1-3-4-15-26-31-27(23-14-8-10-21(2)19-23)28(32-26)24-16-18-30-25(20-24)29-17-9-13-22-11-6-5-7-12-22/h5-8,10-12,14,16,18-20H,3-4,9,13,15,17H2,1-2H3,(H,29,30) |
InChI Key |
NIRAQNQXXQXFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NCCCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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